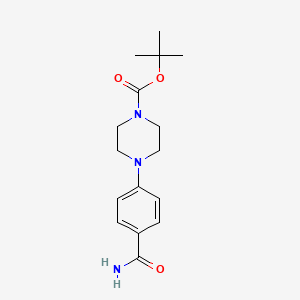![molecular formula C8H7FN4S B1444515 [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine CAS No. 1466227-72-4](/img/structure/B1444515.png)
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
描述
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine is a chemical compound with the molecular formula C8H7FN4S and a molecular weight of 210.23 g/mol . This compound is notable for its unique structure, which includes a fluoropyridine ring and a thiadiazole moiety, making it a versatile scaffold in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The resulting intermediate is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of the original compound .
科学研究应用
Chemistry
In chemistry, [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its fluoropyridine and thiadiazole moieties are known to interact with various enzymes and receptors, making it a valuable tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science .
作用机制
The mechanism of action of [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine ring can form hydrogen bonds and π-π interactions with aromatic residues in the active sites of enzymes, while the thiadiazole moiety can coordinate with metal ions or form covalent bonds with nucleophilic residues . These interactions modulate the activity of the target proteins, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: This compound shares the fluoropyridine moiety but lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity.
(3-Fluoropyridin-4-yl)methanamine dihydrochloride: Similar in structure but with different physicochemical properties due to the presence of the dihydrochloride salt.
Uniqueness
The uniqueness of [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine lies in its combination of a fluoropyridine ring and a thiadiazole moiety, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-4-11-2-1-5(6)8-13-12-7(3-10)14-8/h1-2,4H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJLTIPZFCKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)
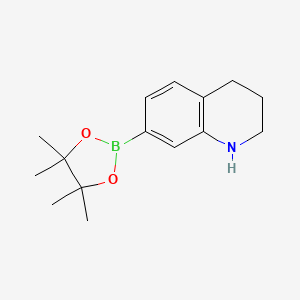
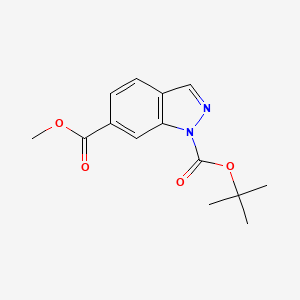

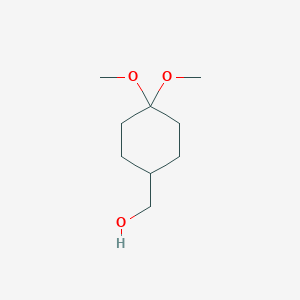
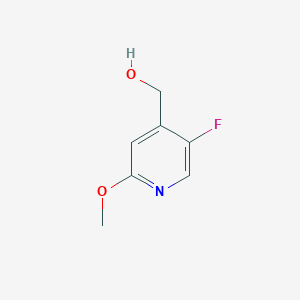

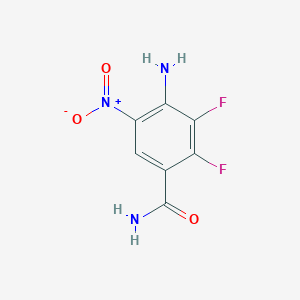
![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)
